Influenza Fusion Inhibition: Validated Biological Activity Differentiates IPAA from Unsubstituted Cyclohexanol Derivatives
The free base of 3-(aminomethyl)-3,5,5-trimethylcyclohexanol (IPAA) has been explicitly identified as an important inhibitor of influenza virus fusion and a potent, effective surrogate for the quinolizidine moiety . This validated biological role distinguishes it from other cyclohexanol derivatives that lack any documented antiviral activity. The hydrochloride form is the standard salt form used for downstream biological testing, ensuring optimal solubility and stability in aqueous assay systems.
| Evidence Dimension | Influenza fusion inhibition |
|---|---|
| Target Compound Data | Identified as potent influenza fusion inhibitor and quinolizidine surrogate |
| Comparator Or Baseline | Quinolizidine-based influenza fusion inhibitors |
| Quantified Difference | Qualitative designation as surrogate; quantitative IC50 not reported in peer-reviewed literature (as of 2026-05) |
| Conditions | Based on known structure-activity relationships for influenza fusion inhibitors |
Why This Matters
Provides a validated, synthetically accessible starting point for antiviral drug discovery programs targeting influenza fusion, offering a practical alternative to structurally complex quinolizidine natural products.
- [1] Pandey SC, Singh SS, Patra B, Ghosh AC. A new route for the convenient synthesis of 3-aminomethyl-3,5,5-trimethyl-cyclohexanol. Indian Journal of Chemistry. 2004;43B:2705-2707. View Source
